molecular formula C6H5ClN2O2 B13335201 5-chloro-N-hydroxypyridine-2-carboxamide

5-chloro-N-hydroxypyridine-2-carboxamide

Cat. No.: B13335201
M. Wt: 172.57 g/mol
InChI Key: BDBAUDVZZZYNJK-UHFFFAOYSA-N
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Description

5-Chloro-N-hydroxypyridine-2-carboxamide (CAS 1289026-43-2) is a chemical compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol . As a member of the pyridine carboxamide family, this compound serves as a valuable building block in medicinal chemistry and fungicide research . Pyridine carboxamide derivatives have attracted significant attention for their biological activities, particularly as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi . This mechanism of action makes related compounds promising candidates for the development of novel antifungal agents to combat plant pathogens . Researchers can utilize this chemical as a key intermediate for synthesizing and exploring novel compounds with potential pharmacological and agrochemical applications . The structure features both a chloropyridine ring and a hydroxamic acid moiety (-C(=O)NOH), which can contribute to metal-chelating properties and diverse reactivity . This product is intended for research purposes only and is not approved for human, veterinary, or domestic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

5-chloro-N-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C6H5ClN2O2/c7-4-1-2-5(8-3-4)6(10)9-11/h1-3,11H,(H,9,10)

InChI Key

BDBAUDVZZZYNJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)NO

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 Chloro N Hydroxypyridine 2 Carboxamide

Established Synthetic Routes to the Core Pyridine-2-carboxamide Scaffold

The pyridine-2-carboxamide scaffold is a common motif in medicinal chemistry and materials science. mdpi.com Its synthesis relies on established organic chemistry principles, beginning with the formation and functionalization of the pyridine (B92270) ring, followed by the construction of the carboxamide linkage.

Precursor-Based Synthesis and Functionalization of Pyridine Rings

The synthesis of the pyridine ring can be achieved through various methods, often starting from acyclic precursors or by modifying existing heterocyclic systems. Classical methods like the Chichibabin pyridine synthesis, which involves the condensation of aldehydes, ketones, and ammonia, are well-established, though they can sometimes suffer from low yields. wikipedia.org More modern approaches offer greater control and efficiency.

One powerful strategy involves the use of heterocyclic aryne intermediates, known as pyridynes, which can be generated from silyltriflate precursors. sigmaaldrich.com These highly reactive intermediates can be trapped with a variety of nucleophiles or cycloaddition partners to introduce diverse substituents onto the pyridine ring with high regioselectivity. sigmaaldrich.com Another versatile method is the olefin cross-metathesis reaction, which can rapidly generate α,β-unsaturated 1,5-dicarbonyl derivatives. These derivatives serve as effective precursors to pyridines with a wide range of substitution patterns. organic-chemistry.org

Once the pyridine ring is formed, C-H functionalization offers a direct way to introduce substituents without the need for pre-functionalized starting materials. For instance, iridium-catalyzed borylation reactions can selectively introduce a boronate group at the C3-position, which can then be used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. nih.gov Similarly, palladium-catalyzed alkenylation can introduce olefinic groups at the C3-position. nih.gov Radical-based methods, such as the Minisci reaction, provide pathways for alkylation, although controlling regioselectivity between the C2 and C4 positions can be a challenge. acs.org

Synthesis StrategyPrecursors/ReagentsKey Features
Chichibabin Synthesis Aldehydes, ketones, ammoniaClassical method, inexpensive precursors. wikipedia.org
Heterocyclic Arynes Silyltriflate precursorsForms highly reactive 'pyridyne' intermediates, allows for diverse functionalization. sigmaaldrich.com
Olefin Cross-Metathesis α,β-unsaturated 1,5-dicarbonylsRapid, efficient, good regiocontrol. organic-chemistry.org
C-H Functionalization Ir- or Pd-catalysts, radical initiatorsDirect introduction of functional groups (borylation, alkenylation, alkylation). nih.govacs.org

Formation of the Carboxamide Linkage

The formation of the carboxamide group at the 2-position of the pyridine ring is typically achieved through standard amide coupling reactions. A common method involves the condensation of a pyridine-2-carboxylic acid derivative, such as an acyl chloride, with an appropriate amine. mdpi.commdpi.com For the synthesis of N-hydroxy-carboxamides, hydroxylamine (B1172632) or its protected derivatives are used as the amine component.

For example, pyridine-2,6-dicarbonyl dichloride can be reacted with amino acid esters to form bis-carboxamide derivatives. mdpi.com Similarly, symmetrical pyridine-2,6-dicarboxamides can be obtained through the condensation of the corresponding acyl chlorides with aromatic amines. mdpi.com

More advanced methods have been developed to streamline this process. An organophosphorus (PIII/PV redox) catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides provides a convergent route to 2-amidopyridines. nih.gov This method is notable as the catalyst drives both the amide bond formation and the subsequent functionalization in a single, auto-tandem catalytic cascade. nih.gov The reaction proceeds through the initial formation of an amide intermediate, which is then activated for reaction with the pyridine N-oxide. nih.gov

Strategies for N-Hydroxylation and Halogenation at Position 5

Introduction of the N-Hydroxyl Moiety on Pyridine or Carboxamide

The N-hydroxyl group is typically introduced by using hydroxylamine in the amidation step. A straightforward method involves reacting a methyl pyridine-2-carboxylate with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide. nih.gov This reaction directly yields the N-hydroxypyridine-2-carboxamide.

Alternatively, the pyridine nitrogen itself can be oxidized to an N-oxide. This is a common strategy to alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic or electrophilic attacks. arkat-usa.org Oxidation can be achieved using various reagents, such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org While pyridine N-oxides are versatile intermediates for functionalization, direct conversion to an N-hydroxypyridine-2-carboxamide from the N-oxide is less common than direct amidation with hydroxylamine. A novel photochemical method allows for the formal C3 selective hydroxylation of pyridines via the valence isomerization of pyridine N-oxides, highlighting the synthetic utility of these intermediates. acs.org

MethodReagentsProduct
Direct Amidation Methyl pyridine-2-carboxylate, Hydroxylamine hydrochloride, NaOHN-hydroxypyridine-2-carboxamide. nih.gov
N-Oxidation of Pyridine Pyridine derivative, m-CPBA or H₂O₂/AcOHPyridine N-oxide. arkat-usa.org
Photochemical Isomerization Pyridine N-oxide, UV light3-Hydroxypyridine derivative. acs.org

Selective Chlorination of the Pyridine Ring

Selective halogenation of the electron-deficient pyridine ring can be challenging and often requires harsh conditions. nih.govchemrxiv.org The electronic nature of the pyridine ring deactivates it towards standard electrophilic aromatic substitution. chemrxiv.org The position of chlorination is heavily influenced by existing substituents and the reaction conditions.

For chlorination at the 5-position of a 2-substituted pyridine, specific strategies are needed to overcome the ring's inherent reactivity patterns. One approach involves the use of rationally designed phosphine (B1218219) reagents. nih.govresearchgate.net In this method, a heterocyclic phosphine is installed at the 4-position of the pyridine to form a phosphonium (B103445) salt. This salt can then be displaced by a halide nucleophile, such as LiCl or HCl, to introduce the halogen. nih.gov While this method primarily targets the 4-position, tuning the phosphine reagent and pyridine substitution pattern can influence reactivity and selectivity. nih.gov

Another strategy involves metalation-trapping sequences, although these often require directing groups to achieve high regioselectivity. A base-promoted amination of polyhalogenated pyridines, such as 2,5-dibromopyridine, has shown that substitution can occur selectively at the 2-position, leaving the halogen at the 5-position intact. acs.org This suggests that starting with a pre-halogenated pyridine scaffold is a viable strategy. For instance, starting from 2,5-dichloropyridine, one could selectively functionalize the 2-position while retaining the chlorine at the 5-position.

Design and Synthesis of Novel Analogues

The core structure of 5-chloro-N-hydroxypyridine-2-carboxamide serves as a scaffold for the design and synthesis of novel analogues with potentially enhanced or modified properties. By systematically altering different parts of the molecule—the substituent on the pyridine ring, the nature of the carboxamide group, or by replacing the pyridine core itself—new chemical entities can be generated.

For example, a series of 5-chloro-N-phenylpyrazine-2-carboxamides were synthesized to explore structure-activity relationships. nih.gov In this case, the pyridine ring was replaced by a pyrazine (B50134) ring, and various substituents were introduced on an N-phenyl group. The synthesis involved the coupling of 5-chloropyrazine-2-carboxylic acid with variously substituted anilines. nih.gov

Another approach involves modifying the group attached to the amide nitrogen. A series of carbothioamide and carboxamide-based pyrazoline analogues were synthesized starting from chalcone (B49325) derivatives, which were then reacted with thiosemicarbazide (B42300) or semicarbazide. nih.gov Similarly, novel Hsp90 inhibitors were developed based on an N-(5-chloro-2,4-dihydroxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide scaffold. nih.gov This demonstrates how complex and diverse side chains can be appended to a core structure to create functionally distinct molecules.

The synthesis of these analogues often employs combinatorial chemistry principles, where a common intermediate is reacted with a library of building blocks to generate a diverse set of final compounds. This modular approach is efficient for exploring the chemical space around a lead compound.

Analogue ClassCore Scaffold ModificationSynthetic Strategy
Pyrazine Analogues Pyridine ring replaced with pyrazine; N-phenyl group added.Amide coupling of 5-chloropyrazine-2-carboxylic acid with anilines. nih.gov
Pyrazoline Analogues Carboxamide modified with pyrazoline heterocycle.Cyclization of chalcone precursors with thiosemicarbazide/semicarbazide. nih.gov
Hsp90 Inhibitors Complex tetrahydroisoquinoline-3-carboxamide side chain.Amide coupling of a substituted benzoic acid with a tetrahydroisoquinoline scaffold. nih.gov
Tuberculosis Drug Leads Varied substituents on the pyridine carboxamide core.Phenotypic screening followed by structure-activity relationship studies. nih.gov

Structure-Guided Synthesis for Targeted Modification

Structure-guided synthesis is a cornerstone in the development of potent and selective inhibitors. This approach leverages detailed knowledge of the three-dimensional structure of the target protein to design molecules that fit precisely into the active or allosteric sites. While specific structure-guided design literature for this compound is not extensively available, the principles can be illustrated by the design of analogous inhibitors. For instance, the development of pyrazolo[1,5-a] nih.govresearchgate.netrjeid.comtriazine derivatives as inhibitors of protein kinase CK2 utilized a structure-based design to achieve picomolar potency. nih.gov This involved modifying the core scaffold to enhance interactions with the target enzyme, a strategy directly applicable to the targeted modification of this compound.

Similarly, in the design of novel inhibitors for Mycobacterium tuberculosis, a series of chloropicolinate amides were synthesized based on a strategy of coupling different acid chlorides with a core scaffold, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate. nih.gov This highlights how a specific core, in this case a substituted chloropicolinate, can be systematically modified to explore the chemical space and improve biological activity. The structural modifications are guided by the goal of achieving strong binding interactions with the target, as confirmed by molecular docking studies. nih.gov

For this compound, a structure-guided approach would involve:

Target Identification: Determining the biological target and obtaining its crystal structure, often in complex with a known ligand.

In Silico Modeling: Using computational tools to dock the this compound scaffold into the active site of the target. This helps in identifying key interactions and potential points for modification.

Targeted Synthesis: Synthesizing derivatives with modifications aimed at enhancing the identified interactions. For example, substituents could be added to the pyridine ring or the hydroxamic acid moiety to form additional hydrogen bonds or hydrophobic interactions.

Exploration of Substituent Effects on Pyridine and Carboxamide Moieties

The biological activity of a molecule is profoundly influenced by the nature and position of its substituents. For this compound, both the pyridine ring and the carboxamide moiety are critical for its function and offer opportunities for modification to fine-tune its properties.

The pyridine ring in such compounds often acts as a "capping group," which can significantly influence the molecule's interaction with the entrance of an enzyme's active site. nih.gov A study on highly substituted pyridine-hydroxamic acid derivatives as potential histone deacetylase (HDAC) inhibitors demonstrated that modifications to the pyridine ring are crucial for biological activity. nih.gov The introduction of different substituents can alter the electronic and steric properties of the ring, thereby affecting its binding affinity. For example, the introduction of a chloro group at the 5-position of the pyridine ring, as in the title compound, introduces an electron-withdrawing group that can impact the pKa of the pyridine nitrogen and its potential to form hydrogen bonds.

The position of substituents on the pyridine ring also plays a key role in reactivity and intermolecular interactions. A study on the alkylation of pyridine carboxamides revealed that the position of the amide group (ortho-, meta-, or para-) influences the reaction yield, which is attributed to the formation of intramolecular hydrogen bonds that can stabilize the transition state. mdpi.com

The N-hydroxypyridine-2-carboxamide moiety is a known metal-binding group, crucial for the inhibition of metalloenzymes. The hydroxamic acid functional group (-CONHOH) can chelate metal ions, such as zinc, in the active site of enzymes like HDACs. nih.gov Modifications to the carboxamide group, such as N-alkylation or substitution on the hydroxamic acid oxygen, would likely have a significant impact on the chelating ability and, consequently, the inhibitory activity of the molecule.

A systematic exploration of substituent effects could involve the synthesis of a library of analogs with variations at different positions of the pyridine ring and on the carboxamide group. The resulting structure-activity relationship (SAR) data would be invaluable for optimizing the lead compound.

Compound Derivative Modification Observed/Expected Effect on Activity Reference
Pyridine-hydroxamic acid with thiophene (B33073) substituentAddition of a thiophene group to the pyridine ringIncreased antiproliferative activity nih.gov
Pyridine-hydroxamic acid with furan (B31954) substituentAddition of a furan group to the pyridine ringIncreased antiproliferative activity nih.gov
Pyrazine carboxamide with bromo-hydroxyphenyl substituentSubstitution on the amide nitrogenActive inhibitor of oxygen evolution in spinach chloroplasts researchgate.net
Pyridine carboxamide with meta-amide groupPositional isomerIncreased reaction yield in sultone alkylation due to hydrogen bonding mdpi.com

Chemo-Enzymatic and Biocatalytic Syntheses of Related Precursors

The growing demand for sustainable and efficient chemical syntheses has led to the development of chemo-enzymatic and biocatalytic methods. rjeid.com These approaches combine the selectivity of enzymes with the versatility of chemical reactions to produce complex molecules with high efficiency and stereoselectivity. nih.gov

While the direct enzymatic synthesis of this compound has not been reported, biocatalysis can be instrumental in the preparation of its key precursors, such as 5-chloropyridine-2-carboxylic acid. Biocatalytic processes, which can be carried out using either isolated enzymes or whole microbial cells, offer several advantages, including mild reaction conditions and high specificity, which can simplify multi-step syntheses. researchgate.net

For instance, nitrile hydratase enzymes have been used in industrial processes for the synthesis of amides from nitriles. researchgate.net This biocatalytic approach could potentially be applied to the synthesis of picolinamide (B142947) from 2-cyanopyridine, a precursor to the target molecule. Furthermore, recent research has focused on merging enzymatic reactions with chemocatalysis in a single pot to construct amide bonds, offering a novel and sustainable route to amide-containing compounds. researchgate.net

The synthesis of chiral precursors for pharmaceuticals is another area where chemo-enzymatic methods have proven to be highly effective. For example, a flow-based chemo-enzymatic synthesis has been developed for the production of active pharmaceutical ingredients like butacaine (B1662465) and procainamide, utilizing a versatile acyltransferase.

Enzyme/Process Reaction Application in Precursor Synthesis Reference
Nitrile HydrataseNitrile to AmideSynthesis of picolinamide from 2-cyanopyridine researchgate.net
AcyltransferaseAcylationSynthesis of amide intermediates
Whole-cell biocatalysisVarious oxidations/reductionsProduction of optically pure intermediates researchgate.net

Elucidation of Molecular Mechanisms of Action and Biological Targets

Characterization of Enzyme Inhibition Capabilities.nih.govmdpi.com

The primary mechanism of action for many pyridine (B92270) hydroxamic acids involves the inhibition of metalloenzymes. The hydroxamic acid functional group (-CONHOH) is a highly effective chelator of metal ions, particularly Zn²⁺, which is a critical cofactor in the catalytic sites of numerous enzymes. nih.govmdpi.commdpi.com

Identification of Specific Enzymatic Targets (e.g., Metallo-β-lactamases, Histone Demethylases, Kinases).mdpi.comnih.govnih.gov

Metallo-β-lactamases (MBLs): The rise of antibiotic resistance has spurred the search for inhibitors of β-lactamase enzymes. MBLs are zinc-dependent enzymes that hydrolyze a broad spectrum of β-lactam antibiotics. nih.gov Compounds containing hydroxamic acid are recognized as potential MBL inhibitors due to their ability to bind the catalytic zinc ions, thereby inactivating the enzyme. mdpi.commdpi.com For example, di-hydroxamate-containing compounds have been developed that show competitive inhibition of the MBL Bla2 from Bacillus anthracis by coordinating with the zinc ions in the active site. mdpi.com Analogs such as pyridine monothiocarboxylic acids have also been investigated for their MBL inhibitory activity. nih.gov

Histone Deacetylases (HDACs): HDACs are a class of enzymes crucial to epigenetic regulation, and their dysregulation is linked to various cancers. nih.govmdpi.com Hydroxamic acids are a prominent class of HDAC inhibitors (HDACis), with several approved for cancer therapy. nih.govmdpi.comrsc.org The hydroxamic acid moiety binds to the zinc ion in the HDAC active site, leading to cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com Specifically, pyridine hydroxamic acids (PHAs) have been identified as potent inhibitors of HDAC6, an enzyme involved in protein acetylation outside of the cell nucleus. This inhibition is linked to antiviral activity against the Hepatitis C virus (HCV). researchgate.netnih.gov

Kinases: The pyridine-2-carboxamide scaffold is a key feature in a number of kinase inhibitors. nih.gov Various derivatives have been developed that target specific kinases involved in cancer cell proliferation and survival. For instance, a series of pyridine-2-carboxamide analogues demonstrated potent and selective inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy. nih.gov Other related structures, such as 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivatives, have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The pyridine carboxamide group in these molecules often forms critical hydrogen bonds within the kinase's ATP-binding site. nih.gov

Biochemical Analysis of Inhibitory Potency and Selectivity (e.g., Kᵢ, IC₅₀ determination).nih.govnih.gov

The inhibitory potency of compounds related to 5-chloro-N-hydroxypyridine-2-carboxamide has been quantified using standard biochemical assays. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key metrics for evaluating efficacy and selectivity.

For kinase inhibition, certain 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivatives have shown potent activity. One notable compound inhibited EGFR and VEGFR-2 with IC₅₀ values of 0.124 µM and 0.221 µM, respectively. nih.gov In the context of MBLs, a dihydroxamate compound demonstrated competitive inhibition against Bla2 with a Kᵢ value of 4.7 ± 1.4 µM. mdpi.com

Compound Class/DerivativeEnzyme TargetInhibitory ValueReference
2-Oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7EGFRIC₅₀ = 0.124 µM nih.gov
2-Oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7VEGFR-2IC₅₀ = 0.221 µM nih.gov
N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)-3-methoxybenzamideMetallo-β-lactamase (Bla2)Kᵢ = 4.7 ± 1.4 µM mdpi.com
Substituted purine (B94841) hydroxamic acid 5rHDAC1 and 2IC₅₀ = 0.075 µM rsc.org
Pyridine-2-carboxamide analogue 19HPK1Excellent in vitro activity nih.gov

Investigation of Receptor Interactions and Cellular Pathway Modulation.nih.govnih.gov

Beyond direct enzyme inhibition, pyridine-based compounds can modulate cellular signaling pathways that are fundamental to cell fate, proliferation, and survival.

Ligand-Receptor Binding Profiling.nih.gov

While specific receptor binding profiles for this compound are not extensively documented, the pyridine carboxamide scaffold is known to interact with various biological receptors. The activity of kinase inhibitors, for example, is predicated on their ability to bind with high affinity to the ATP-binding pocket of kinase domains, which function as the receptor site for these ligands. nih.gov Molecular docking studies of spiro-pyridine derivatives targeting VEGFR-2 show key hydrogen bond interactions with amino acid residues such as Cys919 and Asp1046, anchoring the inhibitor within the active site. nih.gov

Modulation of Intracellular Signaling Cascades (e.g., Apoptotic Pathways, WNT/β-catenin Pathway).nih.govnih.govfrontiersin.orgnih.gov

Apoptotic Pathways: A primary mechanism for the antiproliferative activity of many anticancer agents is the induction of apoptosis, or programmed cell death. Pyridine derivatives have been shown to trigger this process. For example, a potent 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative significantly increased the rate of apoptosis in Caco-2 colorectal cancer cells from 1.92% in control cells to 42.35% in treated cells. nih.gov This was accompanied by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, hydroxamic acid-based HDAC inhibitors are known to induce apoptosis in cancer cells. nih.gov

WNT/β-catenin Pathway: The WNT/β-catenin signaling pathway is a critical regulator of cell development and homeostasis, and its aberrant activation is a hallmark of many cancers. frontiersin.orgnih.gov Inhibition of this pathway is a key strategy in cancer drug discovery. nih.govfrontiersin.org While direct modulation by pyridine hydroxamic acids is not well-established, some small-molecule inhibitors of the WNT pathway act by targeting kinases, such as Casein Kinase 1α (CK1α), which is part of the β-catenin destruction complex. nih.gov Given that pyridine carboxamides can function as kinase inhibitors, this presents a potential, though indirect, mechanism for modulating WNT signaling.

Broader Spectrum Biological Activities (e.g., Antimicrobial, Antiviral, Antiproliferative).mdpi.commdpi.comnih.govmdpi.com

The structural motifs present in this compound are associated with a wide range of biological effects, including antimicrobial, antiviral, and antiproliferative activities.

Antiproliferative Activity: The pyridine nucleus is a common scaffold in drugs with antiproliferative properties. mdpi.comekb.eg Numerous studies have demonstrated the potent cytotoxic effects of pyridine derivatives against various cancer cell lines. mdpi.commdpi.comnih.govnih.gov For example, a novel series of chloropyrazine-tethered pyrimidine (B1678525) hybrids showed significant antiproliferative activity, with one derivative exhibiting an IC₅₀ value of 5 ± 1 µg/mL. mdpi.com The presence of halogen atoms, such as chlorine, can modulate the electronic properties and bioavailability of a compound, often enhancing its biological activity. mdpi.com

Antimicrobial Activity: Pyridine-containing compounds have been extensively reviewed for their antimicrobial properties. mdpi.comnih.gov The presence of a chloro group on the aromatic ring is often associated with enhanced antibacterial activity. A study on sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold found that 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was the most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 15.62-31.25 µmol/L. nih.gov Other 5-oxopyrrolidine derivatives have also shown selective activity against multidrug-resistant Gram-positive pathogens. nih.gov

Antiviral Activity: Pyridine derivatives are also being investigated as potential antiviral agents. nih.govopenaccessjournals.com Research into pyridine hydroxamic acids (PHAs) revealed their ability to inhibit the replication of the Hepatitis C virus (HCV). nih.gov This antiviral action was linked to the inhibition of HDAC6, demonstrating a specific mechanism of action. researchgate.netnih.gov The study highlighted that PHAs were selective for HCV and did not inhibit the growth of poliovirus. nih.gov

Compound Class/DerivativeActivity TypeTarget Organism/Cell LinePotency/EffectReference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideAntimicrobialMRSAMIC = 15.62-31.25 µmol/L nih.gov
Pyridine Hydroxamic Acids (PHAs)AntiviralHepatitis C Virus (HCV)Potent and selective inhibition nih.gov
2-Oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7AntiproliferativeCaco-2 (colorectal cancer)IC₅₀ = 7.83 ± 0.50 μM nih.gov
Chloropyrazine-tethered pyrimidine hybrid 35AntiproliferativeNot specifiedIC₅₀ = 5 ± 1 µg/mL mdpi.com
5-Oxopyrrolidine derivative 21AntimicrobialMultidrug-resistant S. aureusPromising and selective activity nih.gov

Structure Activity Relationship Sar Analyses of 5 Chloro N Hydroxypyridine 2 Carboxamide Derivatives

Systematic Exploration of Structural Determinants for Biological Activity

The biological profile of 5-chloro-N-hydroxypyridine-2-carboxamide derivatives is governed by a complex interplay between its constituent parts. The core picolinamide (B142947) structure serves as a rigid scaffold that correctly orients the key interacting groups for target binding. Systematic modifications have revealed that three primary regions are critical determinants of activity:

The N-Hydroxamic Acid Moiety: The N-hydroxyl group is often essential for potent biological activity, typically acting as a key hydrogen-bonding element or a metal-chelating group within an enzyme's active site.

The 5-Chloro Substituent: The chlorine atom at the 5-position of the pyridine (B92270) ring significantly influences the electronic properties of the aromatic system and can engage in specific interactions, such as halogen bonding, with the target protein.

Alterations to any of these regions can lead to substantial changes in biological effect, highlighting the importance of a holistic approach to SAR analysis. For instance, studies on related pyridine-3-carboxamide (B1143946) analogs have shown that the specific placement and nature of substituents on the aromatic rings profoundly influence their biological efficacy. nih.gov

Impact of the N-Hydroxyl Functionality on Target Binding and Potency

The N-hydroxyl group, which forms an N-hydroxamic acid with the adjacent carbonyl, is a pivotal feature for the biological activity of many picolinamide derivatives. Its importance stems from its unique electronic and structural properties.

Research on related structures, such as N-hydroxypyridine-4-carboxamide, has demonstrated that the hydroxyl (O-H) and amide (N-H) protons are crucial for forming extensive hydrogen-bonding networks that stabilize the molecule's interaction within a crystal lattice, a principle that extends to receptor-ligand binding. nih.gov In a biological context, this group can act as a potent bidentate ligand, chelating metal ions (like Zn²⁺ or Fe²⁺) that are often present in the active sites of metalloenzymes.

Furthermore, general studies on pyridine derivatives have shown that the introduction of hydroxyl (-OH) groups tends to enhance antiproliferative activity, underscoring the favorable nature of this functionality. nih.gov The removal or modification of the N-hydroxyl group typically leads to a significant reduction or complete loss of potency. For example, converting the N-OH to an N-H or N-OCH₃ group would disrupt the specific hydrogen bonding and chelating capabilities, thereby diminishing its binding affinity to the target.

Table 1: Hypothetical Impact of N-Hydroxyl Group Modification on Potency This table illustrates the generally expected impact on biological activity based on established medicinal chemistry principles.

Modification Rationale Expected Impact on Potency
N-OH (Parent) Acts as H-bond donor and metal chelator. High
N-H Loses metal chelation ability and alters H-bonding profile. Significant Decrease
N-OCH₃ Loses H-bond donating ability and introduces steric bulk. Significant Decrease / Loss of Activity

Role of the 5-Chloro Substituent in Activity and Molecular Recognition

The chlorine atom at the 5-position of the pyridine ring plays a multifaceted role in modulating the activity of the parent compound. Its influence can be attributed to both electronic and steric effects.

Electronic Influence: As a halogen, chlorine is an electron-withdrawing group, which lowers the pKa of the pyridine nitrogen. This modulation of the ring's electronic density can affect its ability to form hydrogen bonds or other electrostatic interactions with a biological target. Studies comparing the reactivity of 2-halopyridines have shown that fluorine's high electronegativity significantly accelerates reactions compared to chlorine, illustrating the profound impact of the halogen substituent on the pyridine core's electronic character. acs.org

Specific Interactions: The chlorine atom can participate in favorable halogen bonding with electron-rich atoms like oxygen or nitrogen in the amino acid residues of a target protein. nih.govnih.gov This type of specific, directional interaction can significantly enhance binding affinity and selectivity. In SAR studies of related pyridine-3-carboxamide structures, a compound featuring a chloro group at the para-position (analogous to the 5-position in a 2-substituted pyridine) was found to be exceptionally effective against its target. nih.gov

Conversely, some studies on the antiproliferative activity of general pyridine derivatives have suggested that the presence of halogen atoms can sometimes lead to lower activity, indicating that the positive or negative impact of such a substituent is highly dependent on the specific biological target and its binding site topology. nih.gov

Table 2: Predicted Influence of Substituents at the 5-Position on Activity This table provides a generalized prediction of activity based on the physicochemical properties of substituents.

Substituent at 5-Position Key Properties Predicted Impact on Activity (Relative to Chloro)
-Cl (Parent) Electron-withdrawing, potential for halogen bonding. Reference
-H Less electron-withdrawing, loses halogen bond potential. Decrease
-F Strongly electron-withdrawing, weaker halogen bonding. Similar or Decrease
-Br Less electron-withdrawing than Cl, better halogen bond donor. Similar or Increase
-CH₃ Electron-donating, introduces steric bulk. Decrease

Influence of Modifications to the Pyridine Core and Carboxamide Linker

The pyridine-2-carboxamide framework is a critical determinant of biological activity, positioning the key functional groups in a specific spatial arrangement.

Pyridine Core: The nitrogen atom in the pyridine ring is crucial. It acts as a hydrogen bond acceptor and its position relative to the carboxamide linker is vital for establishing the correct binding orientation. Structure-activity relationship studies comparing picolinamide (pyridine-2-carboxamide) derivatives with their benzamide (B126) counterparts have shown that the picolinamide derivatives often exhibit stronger biological activity, highlighting the beneficial role of the pyridine nitrogen. nih.govnih.govtandfonline.com Bioisosteric replacement of the pyridine ring—substituting it with another heterocycle (like pyrazine (B50134) or pyrimidine) or a non-aromatic scaffold (such as 3-azabicyclo[3.1.1]heptane)—is a common strategy to modulate physicochemical properties like metabolic stability and solubility while attempting to retain biological activity.

Carboxamide Linker: The carboxamide linker provides rigidity and participates in hydrogen bonding through its N-H donor and C=O acceptor groups. Its planarity helps to restrict the conformational freedom of the molecule. The integrity of this linker is often essential, as noted in studies where the amide linkage was found to be a key contributor to the high potency of certain analogs. nih.gov Modifications to the groups attached to the amide nitrogen can drastically alter activity, as shown in a series of picolinamide derivatives developed as acetylcholinesterase inhibitors. The position of substituents on an N-phenyl ring attached to the carboxamide had a marked influence on inhibitory activity. nih.govnih.gov

Table 3: SAR of N-Aryl Picolinamide Derivatives as Acetylcholinesterase (AChE) Inhibitors Data adapted from studies on picolinamide derivatives to illustrate the impact of modifying the N-substituent of the carboxamide linker. researchgate.net

Compound N-Aryl Substituent AChE IC₅₀ (µM)
7a 4-(2-(dimethylamino)ethoxy)phenyl 2.49 ± 0.19
7b 3-(2-(dimethylamino)ethoxy)phenyl 23.40 ± 2.65
7c 2-(2-(dimethylamino)ethoxy)phenyl 36.88 ± 4.12
7d 4-(2-(dimethylamino)ethoxy)-2-methylphenyl 5.23 ± 0.51

This data clearly demonstrates that a para-substituted N-phenyl ring (7a) is optimal for activity in this series, with meta (7b) and ortho (7c) substitutions leading to a significant loss of potency.

Computational Chemistry and Cheminformatics in the Study of 5 Chloro N Hydroxypyridine 2 Carboxamide

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. mdpi.com This method is crucial for understanding the structural basis of a compound's biological activity and for virtual screening of compound libraries.

For 5-chloro-N-hydroxypyridine-2-carboxamide, molecular docking simulations would be employed to predict its binding pose within the active site of a specific biological target. The analysis would focus on identifying key intermolecular interactions that stabilize the ligand-receptor complex. Based on its structure, the compound can participate in several types of interactions:

Hydrogen Bonding: The N-hydroxypyridine and carboxamide moieties are potent hydrogen bond donors and acceptors. The hydroxyl group, the amide N-H, and the carbonyl oxygen can form critical hydrogen bonds with polar amino acid residues like aspartate, glutamate, serine, and threonine, as well as with backbone carbonyls and amides.

Aromatic Interactions: The pyridine (B92270) ring can engage in π-π stacking or T-shaped interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the active site.

Hydrophobic Interactions: The chlorinated pyridine ring contributes to the molecule's hydrophobicity, allowing for favorable van der Waals and hydrophobic interactions with nonpolar residues like leucine, valine, and alanine. mdpi.com

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity and selectivity.

The docking process calculates a scoring function to estimate the binding affinity, typically expressed in kcal/mol, where a more negative value indicates a stronger predicted interaction. tandfonline.com

Table 1: Hypothetical Docking Results for this compound with a Target Protein

ParameterPredicted Value/Description
Binding Affinity (kcal/mol)-7.8
Hydrogen BondsN-OH with ASP121; C=O with SER180; N-H with GLU85 (backbone)
Aromatic Interactionsπ-π stacking between pyridine ring and PHE250
Hydrophobic InteractionsPyridine ring with LEU88, ALA125
Halogen BondsCl with backbone carbonyl of GLY179

A key outcome of docking studies is the identification of amino acid residues that are critical for binding. By analyzing the predicted binding pose of this compound, researchers can pinpoint which residues form the most significant interactions. For instance, studies on N-hydroxy-containing compounds often reveal that their high potency is attributable to strong interactions with specific residues in the target's active site. nih.gov Mutating these identified critical residues in vitro and observing a subsequent loss of compound activity can experimentally validate the docking predictions. This information is invaluable for understanding the mechanism of action and for designing new analogs with improved affinity and selectivity.

Table 2: Key Interacting Residues in a Hypothetical Binding Site

ResidueInteraction TypeRole in Binding
ASP121Hydrogen BondAnchors the N-hydroxy group, crucial for affinity.
SER180Hydrogen BondPositions the carboxamide moiety.
PHE250Aromatic (π-π stacking)Stabilizes the orientation of the pyridine ring.
GLY179Halogen BondContributes to selectivity and affinity through the chloro substituent.

Molecular Dynamics Simulations for Conformational Landscape and Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov An MD simulation initiated from the best-docked pose of this compound within its target would provide critical information on the stability of the complex and the compound's conformational behavior. acs.org

Researchers would analyze trajectories to assess the stability of key interactions identified in docking. The persistence of crucial hydrogen bonds or aromatic stacking throughout the simulation would lend confidence to the predicted binding mode. Furthermore, metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to quantify the stability of the system. mdpi.com A stable RMSD for the ligand suggests it remains securely in the binding pocket. MD simulations also explore the conformational landscape of the ligand, revealing its flexibility and preferred shapes within the dynamic environment of the active site, which can differ from its lowest energy state in a vacuum. mdpi.comresearchgate.net

Table 3: Illustrative Parameters for a Molecular Dynamics Simulation

ParameterTypical Value/Setting
SoftwareGROMACS, AMBER
Force FieldAMBER14SB (protein), GAFF (ligand)
Solvent ModelTIP3P water
Simulation Time100-500 nanoseconds (ns)
Temperature300 K
Pressure1 bar
Key AnalysesRMSD, RMSF, Hydrogen Bond Analysis, Radius of Gyration

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. tandfonline.com

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured potencies (e.g., IC₅₀ values) would be required. chemrevlett.com Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that relates the biological activity to calculated molecular properties, known as descriptors. acs.org

A hypothetical QSAR model might look like: log(1/IC₅₀) = 0.65 * ClogP - 0.21 * TPSA + 0.82 * LUMO - 2.15

Such a model, once rigorously validated using internal and external test sets, can be used to predict the potency of newly designed, unsynthesized compounds. chemrevlett.com This predictive power allows chemists to prioritize the synthesis of compounds most likely to be active, saving significant time and resources. Similar models can be developed to predict selectivity against different targets.

Table 4: Statistical Validation of a Hypothetical QSAR Model

Statistical ParameterValueIndication
R² (Coefficient of Determination)0.85Goodness of fit; 85% of variance is explained by the model.
Q² (Cross-validated R²)0.78Good internal predictive ability.
F-statistic65.4The model is statistically significant.
p-value<0.0001High confidence in the model's significance.

The descriptors included in a validated QSAR model provide direct insights into the physicochemical properties that are important for biological activity. frontiersin.org For a series of compounds based on the this compound scaffold, relevant descriptors would likely fall into several categories:

Hydrophobic Descriptors: (e.g., ClogP) - Indicate the importance of lipophilicity for membrane permeability or hydrophobic interactions in the binding pocket.

Electronic Descriptors: (e.g., LUMO/HOMO energies, dipole moment, partial charges) - Reflect the compound's ability to participate in electronic and electrostatic interactions. researchgate.net

Topological/Steric Descriptors: (e.g., Molar Refractivity, Molecular Weight, Wiener index) - Describe the size, shape, and branching of the molecule, which are critical for steric fit within the active site. frontiersin.org

Hydrogen Bonding Descriptors: (e.g., Topological Polar Surface Area (TPSA), count of H-bond donors/acceptors) - Quantify the potential for hydrogen bonding, a key interaction for this scaffold. nih.gov

By interpreting the QSAR equation, medicinal chemists can understand which properties to modify to enhance potency. For example, if the ClogP descriptor has a positive coefficient, it suggests that increasing lipophilicity may lead to more potent compounds.

Table 5: Key Physicochemical Descriptors and Their Potential Impact

Descriptor ClassExample DescriptorPotential Implication for Optimization
HydrophobicClogPPositive correlation suggests increasing lipophilicity could improve activity.
ElectronicLUMO EnergyA positive coefficient may indicate that a lower LUMO energy (better electron acceptor) is favorable.
TopologicalTPSANegative correlation might suggest that excessive polarity is detrimental to activity, possibly due to poor cell penetration.
StericMolar RefractivityIndicates the optimal size and volume for substituents to fit the binding pocket.

Virtual Screening for Identification of Novel Scaffolds and Analogues

Virtual screening has emerged as a powerful computational technique in drug discovery to explore vast chemical libraries and identify promising lead compounds. This approach is particularly valuable for discovering novel molecular scaffolds and analogues of a lead compound, such as this compound. By leveraging computational models, virtual screening can significantly expedite the identification of molecules with desired biological activities, thereby reducing the time and cost associated with experimental screening. The methodologies employed in such campaigns can be broadly categorized into ligand-based and structure-based approaches, both of which have been successfully applied to compounds structurally related to this compound.

Ligand-based virtual screening, for instance, utilizes the structural information of known active compounds. Shape-based screening, a subset of this method, has been effectively used to screen extensive compound libraries for molecules with similar three-dimensional shapes to a known inhibitor. This technique was instrumental in the identification of novel mycobacterial lipoamide (B1675559) dehydrogenase inhibitors from a library of over one billion compounds. In a similar vein, a ligand-based approach could be applied to discover analogues of this compound by using its known conformation as a query to find compounds with comparable shapes and chemical features.

Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the biological target. This method involves docking candidate molecules into the binding site of the target protein to predict their binding affinity and orientation. This approach has been successfully used to identify novel inhibitors for a variety of targets. For example, a structure-based virtual screening of over 10,000 compounds led to the identification of several potent inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov These inhibitors included molecules incorporating a carboxamide moiety, highlighting the potential of this strategy for identifying novel analogues of this compound against specific biological targets. nih.gov

The successful application of these computational methods has led to the discovery of diverse chemical scaffolds. For instance, research into pyridine carboxamide derivatives has yielded potent inhibitors for various enzymes. In one study, a series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated as urease inhibitors. mdpi.com Among the synthesized compounds, several novel structures demonstrated significant inhibitory activity. mdpi.com

Detailed findings from such computational and medicinal chemistry studies often reveal key structure-activity relationships (SAR). For example, in the development of allosteric SHP2 inhibitors, a series of substituted pyridine carboxamide derivatives were identified, with one compound exhibiting excellent inhibitory activity at the nanomolar level. Similarly, the exploration of pyridine carbothioamides as urease inhibitors identified a 5-chloropyridine derivative as a highly potent inhibitor. mdpi.com The insights gained from the SAR of these related series can be invaluable in guiding the design of virtual screening libraries to identify novel and more potent analogues of this compound.

The table below summarizes the findings from a study on pyridine carboxamide and carbothioamide derivatives as urease inhibitors, showcasing the potency of different analogues. mdpi.com

CompoundChemical NameIC₅₀ (µM)
Rx-6 5-chloropyridine-2 yl-methylene hydrazine (B178648) carbothioamide1.07 ± 0.043
Rx-7 pyridine 2-yl-methylene hydrazine carboxamide2.18 ± 0.058
Rx-1 4-chloropyridine-2 yl-methylene hydrazine carbothioamide3.11 ± 0.002
Rx-2 4-chloropyridine-2 yl-methylene hydrazine carboxamide4.07 ± 0.003
Rx-3 4-methoxypyridine-2 yl-methylene hydrazine carbothioamide18.21 ± 0.001
Rx-4 4-methoxypyridine-2 yl-methylene hydrazine carboxamide20.21 ± 0.002
Rx-5 pyridine 2-yl-methylene hydrazine carbothioamide21.01 ± 0.001
Rx-8 4-N,N-dimethylpyridine-2 yl-methylene hydrazine carboxamide23.01 ± 0.002
Rx-9 4-N,N-dimethylpyridine-2 yl-methylene hydrazine carbothioamide27.01 ± 0.001
Thiourea Thiourea (Standard)21.25 ± 0.15

Data sourced from a study on urease inhibitors. mdpi.com

In another example, the optimization of a series of 2,5-disubstituted nicotinamides led to the discovery of a selective orexin (B13118510) 2 receptor antagonist, demonstrating how computational insights can guide the modification of a core scaffold to achieve desired pharmacological properties. nih.gov The successful identification of novel scaffolds and analogues for related carboxamide and pyridine-containing compounds underscores the potential of virtual screening in the further investigation and development of this compound as a lead structure.

Preclinical Pharmacological Evaluation Methodologies for 5 Chloro N Hydroxypyridine 2 Carboxamide

In Vitro Biological Assay Development and Implementation

The initial evaluation of a novel compound like 5-chloro-N-hydroxypyridine-2-carboxamide would involve a series of in vitro assays to determine its biological activity at the cellular and molecular level.

Cell-Based Functional Assays (e.g., Receptor Transactivation, Pathway Reporter Assays)

To assess the functional activity of this compound in a cellular context, specific assays would be developed. For instance, if the compound is hypothesized to target a particular receptor, receptor transactivation assays would be employed to measure its ability to activate or block receptor signaling. Pathway reporter assays, which use a reporter gene (e.g., luciferase or β-galactosidase) linked to a specific signaling pathway, would be utilized to quantify the compound's effect on that pathway's activity.

Enzymatic Activity Assays for Inhibition Constant Determination (Kᵢ, IC₅₀)

If this compound is predicted to be an enzyme inhibitor, its potency would be determined through enzymatic activity assays. These experiments measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound. From this data, key inhibitory constants such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) would be calculated to quantify its inhibitory power.

High-Throughput Screening (HTS) Strategies

In the early stages of drug discovery, high-throughput screening (HTS) would be used to test large libraries of compounds to identify initial "hits". nih.govufl.edu HTS leverages automation to rapidly conduct millions of biochemical, genetic, or pharmacological tests. nih.govufl.edu These strategies can be either biochemical or cell-based and are designed to identify compounds that interact with a specific target or modulate a particular biological pathway. nih.gov

Preclinical In Vivo Models for Pharmacodynamic Assessment

Following promising in vitro results, the evaluation of this compound would proceed to in vivo models to understand its effects within a living organism.

Selection and Justification of Animal Models for Specific Disease Contexts

The choice of animal models is critical and depends on the therapeutic indication for which the compound is being developed. For example, if targeting an inflammatory disease, a model of induced inflammation in rodents might be used. nih.gov For neurological disorders, transgenic mouse models that mimic aspects of the human disease are often employed. The selection is justified based on the model's ability to replicate the pathophysiology of the human disease and its predictive value for clinical efficacy.

Evaluation of Target Engagement and Pharmacodynamic Biomarkers

A crucial step in preclinical in vivo studies is to confirm that the compound is interacting with its intended target in the animal model. This is known as target engagement. nih.gov This can be assessed by measuring the occupancy of the target by the drug or by observing a downstream molecular signature. Pharmacodynamic biomarkers, which are molecular or cellular changes that occur as a result of the drug's action on its target, are also measured to provide evidence of the compound's biological activity in vivo. nih.gov These biomarkers can help in establishing a dose-response relationship and predicting clinical efficacy. nih.gov

Preclinical Pharmacokinetic (PK) Characterization

In Vitro ADME Studies (e.g., Metabolic Stability in Microsomes, Permeability via Caco-2)

No data is currently available in the public domain regarding the in vitro absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This includes studies on its metabolic stability in liver microsomes and its permeability characteristics as would be assessed using Caco-2 cell assays.

In Vivo Pharmacokinetic Profiling (e.g., Plasma Half-life, Elimination Routes in Animal Models)

Information regarding the in vivo pharmacokinetic profile of this compound in any animal models is not publicly available. Therefore, key parameters such as its plasma half-life, clearance, volume of distribution, and routes of elimination have not been documented in accessible scientific literature.

Role of 5 Chloro N Hydroxypyridine 2 Carboxamide in Drug Discovery and Lead Optimization

Hit Identification and Validation

In drug discovery, a "hit" is a compound that displays a desired biological activity in an initial screen. vipergen.comaxxam.com The process of hit identification serves as the foundational step for developing new therapeutic agents. vipergen.com Given its chemical structure, 5-chloro-N-hydroxypyridine-2-carboxamide would likely be identified as a hit in screening campaigns targeting zinc-dependent metalloenzymes.

The N-hydroxypyridine-2-carboxamide moiety is a potent zinc-binding group (ZBG). This functionality is a key feature in many inhibitors of histone deacetylases (HDACs), a class of zinc-containing enzymes that are important targets in cancer therapy. nih.govnih.gov The hydroxamic acid group can coordinate with the zinc ion in the enzyme's active site, leading to inhibition of its catalytic activity. nih.govmdpi.com Therefore, if included in a high-throughput screening (HTS) library, this compound would be a strong candidate for identification as an HDAC inhibitor. nih.govnih.gov

Once identified as a hit, the compound would undergo a validation process. This involves confirming its purity and structure, re-testing its activity to ensure reproducibility, and performing dose-response studies to determine its potency (often measured as an IC50 value). axxam.com Further validation would include initial assessments for selectivity and potential liabilities to ensure it is a promising starting point for a medicinal chemistry program. nih.gov

Strategies for Lead Optimization

Following hit validation, a compound enters the lead optimization phase, where its properties are iteratively improved to develop a preclinical candidate. rsc.org This involves enhancing potency, selectivity, and pharmacokinetic properties.

A significant challenge in drug development is simultaneously improving a compound's potency and its absorption, distribution, metabolism, and excretion (ADME) profile, which determines its pharmacokinetic (PK) behavior. nih.gov For a molecule like this compound, medicinal chemists would synthesize a library of analogues to build a structure-activity relationship (SAR) and a structure-property relationship (SPR).

For instance, modifications to the pyridine (B92270) ring could be explored. The position and nature of the substituent (the chlorine atom at the 5-position) could be varied to enhance interactions with the target enzyme, thereby increasing potency. At the same time, these changes would be evaluated for their impact on physicochemical properties such as solubility and lipophilicity, which influence ADME. Studies on other pyridine carboxamide series have shown that achieving a balance between kinase selectivity, pharmacokinetic properties, and therapeutic efficacy is a major challenge. nih.gov In some cases, pyridine-2-carboxamide analogues have demonstrated good oral bioavailability across multiple species, suggesting the scaffold is amenable to optimization. nih.gov

Table 1: Hypothetical Lead Optimization Strategy for this compound

Modification Area Goal Example Changes Properties to Monitor
Pyridine Ring Substituent Improve Potency & Selectivity Replace 5-Cl with F, Br, Me, CF3 Target IC50, Isoform Selectivity
Hydroxamic Acid Modulate PK/Potency Convert to ester prodrug Oral Bioavailability, Half-life

This table represents a generalized medicinal chemistry strategy and is not based on specific published data for this compound.

For many enzyme families, such as HDACs, achieving selectivity for a specific isoform is crucial to maximizing efficacy and minimizing off-target effects. While the hydroxamic acid group binds to the conserved zinc ion in the active site, selectivity is typically achieved by modifying other parts of the inhibitor to interact with non-conserved regions of the enzyme. nih.gov

Starting from this compound, analogues would be designed where the 5-chloropyridine moiety acts as a "cap" group that interacts with residues at the rim of the active site tunnel. By systematically altering the substitution on the pyridine ring, it's possible to introduce functionalities that form specific hydrogen bonds or hydrophobic interactions with the target isoform, while clashing with the active sites of other isoforms. For example, research on pyrimidine-based HDAC inhibitors has shown that introducing small substituents on the cap group can be beneficial for inhibitory activity and can lead to class-I selective HDAC inhibition. nih.gov

Scaffold Hopping and Bioisosteric Approaches in Lead Generation

Scaffold hopping and bioisosteric replacement are key strategies used to discover novel chemical series with improved properties or to circumvent existing patents. nih.govdrughunter.com

Scaffold hopping involves replacing the core molecular framework (the 5-chloropyridine ring) with a structurally different scaffold that maintains the key binding interactions. nih.govrsc.org Starting from this compound, a computational or knowledge-based approach could be used to identify other heterocyclic systems, such as pyrimidine (B1678525), pyrazole, or thiazole, that could spatially orient the hydroxamic acid and a substituent in a similar manner to the original compound. nih.govnamiki-s.co.jp This can lead to the discovery of entirely new classes of inhibitors with potentially better drug-like properties. mdpi.com

Halogen Replacement: The chlorine atom could be replaced with other groups like fluorine (F), a cyano group (CN), or a trifluoromethyl (CF3) group to modulate electronic properties and lipophilicity. cambridgemedchemconsulting.com

Amide Bioisosteres: The carboxamide linker could be replaced by bioisosteres such as triazoles or oxadiazoles (B1248032) to increase metabolic stability. drughunter.comnih.gov

Zinc-Binding Group Replacement: The hydroxamic acid itself could be replaced with other zinc-chelating moieties to alter potency, selectivity, or pharmacokinetic properties. mdpi.com

These strategies are fundamental to modern medicinal chemistry and would be applicable to a lead generation program originating from a hit like this compound. acs.org

Future Directions in Academic Research on 5 Chloro N Hydroxypyridine 2 Carboxamide

Exploration of Underexplored Biological Pathways and Novel Therapeutic Areas

While pyridine (B92270) carboxamides and hydroxamic acids are known to interact with a range of biological targets, the full therapeutic potential of 5-chloro-N-hydroxypyridine-2-carboxamide remains largely untapped. Future research will likely focus on screening this compound and its derivatives against new and underexplored biological targets to uncover novel therapeutic applications.

Key areas of exploration include:

Immunotherapy: Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a significant target in cancer immunotherapy. nih.gov Pyridine-2-carboxamide derivatives have shown promise as potent and selective HPK1 inhibitors, enhancing T-cell activation. nih.gov Future studies could investigate whether the this compound scaffold can be adapted to target HPK1 or other kinases involved in immune regulation.

Neurodegenerative and Psychiatric Disorders: The pyridine scaffold is a common feature in drugs targeting the central nervous system. nih.gov For instance, a complex terpyridine-carboxamide derivative, MK-1064, was developed as a selective orexin (B13118510) 2 receptor antagonist for treating insomnia. nih.gov This suggests that derivatives of this compound could be explored for their potential to modulate neurotransmitter systems and neuronal pathways implicated in a variety of neurological conditions.

Infectious Diseases: The pyridine N-oxide and hydroxamic acid motifs have been associated with antimicrobial properties. Researchers have investigated pyridine derivatives for antifungal and antitubercular activities. researchgate.net Future work could involve screening this compound against a broad panel of bacterial, fungal, and viral pathogens, including drug-resistant strains, to identify new anti-infective agents. The known anti-HCV activity of pyridine hydroxamic acids, potentially through HDAC6 inhibition, provides a strong rationale for this direction. researchgate.net

Metalloenzyme Inhibition: The hydroxamic acid group is a potent zinc-binding moiety, making it an ideal starting point for designing inhibitors of metalloenzymes beyond the well-studied histone deacetylases (HDACs). acs.orgnih.gov There is potential to explore its activity against other enzyme classes like matrix metalloproteinases (MMPs), urease, and carbonic anhydrases, which are implicated in cancer, bacterial infections, and glaucoma, respectively. mdpi.comnih.gov

Table 1: Potential Novel Therapeutic Areas for this compound Derivatives
Therapeutic AreaPotential Target ClassRationale / Example from Related CompoundsReference
Onco-immunologyKinases (e.g., HPK1)Pyridine-2-carboxamide analogues show potent HPK1 inhibitory activity, enhancing anti-tumor immunity. nih.gov
NeurologyGPCRs (e.g., Orexin Receptors)Complex carboxamide derivatives have been developed as selective orexin receptor antagonists for insomnia. nih.gov
Infectious DiseasesVarious (e.g., Fungal Enzymes, Viral Proteases, HDAC6)Pyridine N-oxides exhibit antifungal properties; Pyridine hydroxamic acids show anti-HCV activity. researchgate.netresearchgate.net
Metabolic & Inflammatory DiseasesMetalloenzymes (e.g., Urease, MMPs)The hydroxamic acid moiety is a classic metalloenzyme inhibitor; pyridine carboxamides have been explored as urease inhibitors. acs.orgmdpi.com

Advancements in Asymmetric Synthesis and Stereoselective Derivatization

To fully explore the therapeutic potential of this compound, particularly for targets with chiral binding pockets, the development of sophisticated synthetic methods is crucial. Future research in this area will focus on creating stereochemically defined derivatives, which can lead to improved potency, selectivity, and pharmacokinetic profiles.

Catalytic Asymmetric Synthesis: Recent progress in the catalytic stereoselective dearomatization of pyridines offers a powerful tool for creating complex, chiral N-heterocycles. mdpi.com Applying such methodologies would allow for the synthesis of dihydropyridine (B1217469) or piperidine (B6355638) analogs of this compound with precise control over stereocenters. mdpi.com

Photoenzymatic Catalysis: The emergence of photoenzymatic catalysis presents a novel strategy for asymmetric synthesis. For example, the evolution of "ene"-reductases has enabled the highly enantioselective coupling of α,α-dichloroamides with alkenes to produce chiral α-chloroamides. nih.gov This approach could be adapted to introduce chiral side chains onto the pyridine scaffold or modify the carboxamide group, creating novel derivatives that are otherwise difficult to access. nih.gov

Racemization-Free Coupling Reagents: When creating peptide or amino acid conjugates of this compound, preventing racemization at the chiral center is paramount. The development and application of new, racemization-free coupling reagents are essential. rsc.org These advanced reagents ensure the stereochemical integrity of the final products, which is critical for their biological evaluation. rsc.org

Stereocontrolled Ring-Opening Reactions: Methodologies for the regio- and stereochemically controlled formation of hydroxamic acids from cyclic precursors provide another avenue for innovation. nih.gov These strategies could be employed to synthesize derivatives where the hydroxamic acid is part of a larger, stereochemically complex ring system, potentially leading to novel binding modes and target interactions.

Application of Advanced Biophysical Techniques for Ligand-Target Characterization

A deep understanding of how this compound and its derivatives interact with their biological targets at a molecular level is fundamental for rational drug design. The application of advanced biophysical techniques will be indispensable in future research to elucidate these interactions. taylorfrancis.comelsevier.com

High-Resolution Structural Biology: Determining the three-dimensional structure of the compound bound to its target protein via X-ray crystallography or Cryogenic Electron Microscopy (Cryo-EM) will provide invaluable atomic-level insights. rsc.orgmdpi.com This information can reveal the precise binding mode, key hydrogen bonds, and other non-covalent interactions, guiding the design of more potent and selective analogs.

Quantitative Binding Affinity and Thermodynamic Analysis: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) will be employed to accurately measure the binding affinity (KD), stoichiometry, and thermodynamic parameters (enthalpy and entropy) of the ligand-target interaction. This data is crucial for understanding the driving forces behind binding and for optimizing compound affinity.

Solution-State Conformational Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like Saturation Transfer Difference (STD-NMR) and WaterLOGSY, can identify which parts of the ligand are in close contact with the target protein in solution. This helps to confirm the binding mode observed in solid-state structures and can be used for fragment-based screening.

Molecular Docking and Simulation: While a computational technique, molecular docking is often used in conjunction with biophysical data. researchgate.net Advanced molecular dynamics (MD) simulations can predict the stability of the ligand-protein complex over time, reveal the role of solvent molecules, and help rationalize structure-activity relationships, as has been done for other hydroxamic acid derivatives. tandfonline.com

Table 2: Advanced Biophysical Techniques for Ligand-Target Characterization
TechniqueInformation ObtainedImpact on Future Research
X-ray Crystallography / Cryo-EMHigh-resolution 3D structure of the ligand-target complex.Enables precise, structure-based design of next-generation compounds.
Isothermal Titration Calorimetry (ITC)Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Provides a complete thermodynamic profile of the binding event, guiding optimization.
Surface Plasmon Resonance (SPR)Real-time kinetics of binding (kon, koff) and affinity (KD).Allows for high-throughput screening and detailed analysis of binding kinetics.
NMR Spectroscopy (e.g., STD-NMR)Identifies binding epitopes and confirms target engagement in solution.Validates binding modes and can be used to screen fragments for lead discovery.

Machine Learning and Artificial Intelligence for Predictive Compound Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the pace of drug discovery. mdpi.com For a scaffold like this compound, these computational tools can accelerate the design-make-test-analyze cycle significantly.

Predictive Modeling and Virtual Screening: ML models, particularly graph neural networks, can be trained on existing data of kinase inhibitors or other relevant compound classes to predict the biological activity of novel, untested derivatives of this compound. nih.govyoutube.com This allows for the rapid virtual screening of vast chemical libraries to prioritize the synthesis of the most promising candidates. youtube.com

Generative de Novo Design: AI-powered generative models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can design entirely new molecules from scratch. nih.gov By providing the model with a desired set of properties (e.g., high potency against a specific target, low predicted toxicity, good solubility), these algorithms can generate innovative chemical scaffolds based on the core this compound structure.

Pharmacophore Modeling and Molecular Dynamics: As demonstrated in the search for selective HDAC3 inhibitors, computational strategies combining pharmacophore modeling, docking, and extensive molecular dynamics (MD) simulations can be used to identify stable binding modes and predict inhibitory potency. tandfonline.com Applying these multi-step computational workflows will help refine lead compounds and understand the molecular basis of their selectivity. tandfonline.com

ADMET Prediction: A major hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI models can be trained to predict these properties early in the design phase, allowing researchers to flag and modify compounds that are likely to fail later in development, thereby saving significant time and resources.

Q & A

Q. What are the primary synthetic routes for 5-chloro-N-hydroxypyridine-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 5-chloro-2-pyridinecarboxylic acid with hydroxylamine derivatives using reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under reflux conditions. Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Temperature control : Reflux (~80–100°C) ensures activation of the carbodiimide coupling agent.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization is used to isolate high-purity products .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm substitution patterns on the pyridine ring and carboxamide functionality (e.g., 1^1H NMR for protons, 13^{13}C NMR for carbon backbone).
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation analysis.
  • X-ray crystallography : Resolves crystal structure and hydrogen-bonding interactions (if single crystals are obtainable) .

Q. How does the chlorine substituent influence the compound’s reactivity in substitution reactions?

The chlorine atom at the 5-position of the pyridine ring acts as a weakly electron-withdrawing group, directing nucleophilic aromatic substitution (e.g., with amines or alkoxides) to the ortho and para positions. Reaction conditions (e.g., temperature, catalyst) must be tailored to avoid over-oxidation or side reactions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties, while molecular docking identifies potential binding interactions with biological targets (e.g., enzymes). For example:

  • Reaction path simulations : Optimize transition states for regioselective substitutions.
  • ADMET profiling : Predict pharmacokinetic properties (absorption, toxicity) to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

Discrepancies (e.g., varying IC50_{50} values in enzyme inhibition assays) may arise from differences in:

  • Substituent effects : Comparative studies of analogs with halogen, methyl, or nitro groups.
  • Assay conditions : Standardize buffer pH, temperature, and co-solvents.
  • Structural validation : Use X-ray or NMR to confirm active conformations .

Q. How can regioselective functionalization of the pyridine ring be achieved?

Strategies include:

  • Directed ortho-metalation : Use lithiating agents (e.g., LDA) with directing groups.
  • Catalytic C–H activation : Palladium or ruthenium catalysts enable site-specific modifications.
  • Protecting group strategies : Temporarily block reactive sites during multi-step syntheses .

Data Analysis and Experimental Design

Q. How should researchers analyze conflicting data in oxidation/reduction studies?

Contradictory outcomes (e.g., incomplete reduction of the carboxamide group) require:

  • Controlled experiments : Vary reducing agents (e.g., LiAlH4_4 vs. NaBH4_4) and monitor intermediates via LC-MS.
  • Kinetic studies : Compare reaction rates under different conditions (pH, solvent) .

Q. What methodologies improve yield in multi-step syntheses of derivatives?

  • Flow chemistry : Enhances reproducibility and scalability.
  • Microwave-assisted synthesis : Reduces reaction time for thermally demanding steps.
  • In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy .

Comparative Table: Key Synthetic Methods

MethodConditionsYield (%)Purity AnalysisReference
Carbodiimide couplingDCC/DMAP, THF, reflux, 24h65–75HPLC (>98%)
Microwave synthesisDMF, 120°C, 30 min80–85NMR, LC-MS
Flow chemistryContinuous reactor, 80°C, 2h90In-line UV monitoring

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